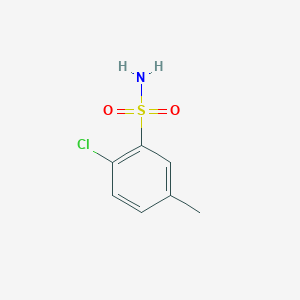

4-Chloro-m-toluenesulfonamide

Description

The exact mass of the compound 4-Chloro-m-toluenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9007. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-m-toluenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-m-toluenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGORVYVDJZWPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80278664 | |

| Record name | 4-Chloro-m-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3306-63-6 | |

| Record name | NSC9007 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-m-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of 4-Chloro-m-toluenesulfonamide

Scientific Identity, Synthesis, and Pharmaceutical Applications

Executive Summary

4-Chloro-m-toluenesulfonamide (IUPAC: 4-chloro-3-methylbenzenesulfonamide ) is a critical arylsulfonamide scaffold used primarily as an intermediate in the synthesis of diuretic pharmaceuticals and agrochemicals. Its structural significance lies in the unique ortho-positioning of the chlorine and methyl substituents, which provides a steric and electronic environment distinct from its isomers.

This guide details the physicochemical properties, validated synthesis protocols, and the molecule's role as a precursor to Indapamide , a high-value thiazide-like diuretic. It is designed for medicinal chemists and process engineers requiring high-fidelity technical data.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The molecule features a benzene core substituted with a sulfonamide group at position 1, a methyl group at position 3, and a chlorine atom at position 4.[1][2][3]

| Property | Data |

| IUPAC Name | 4-Chloro-3-methylbenzenesulfonamide |

| Common Synonyms | 4-Chloro-m-toluenesulfonamide; 3-Methyl-4-chlorobenzenesulfonamide |

| CAS Registry Number | 5462-25-9 |

| Molecular Formula | C₇H₈ClNO₂S |

| Molecular Weight | 205.66 g/mol |

| Melting Point | 124–128 °C (Typical commercial grade: ~126 °C) |

| Solubility | Soluble in ethanol, DMSO, DMF; sparingly soluble in water.[4] |

| pKa | ~10.0 (Sulfonamide NH proton) |

| SMILES | Cc1cc(ccc1Cl)S(=O)(=O)N |

Structural Analysis[3][4][11]

-

Electronic Effects: The methyl group (C3) is an electron donor (activator), while the chlorine (C4) and sulfonamide (C1) groups are electron-withdrawing. This push-pull system affects the acidity of the sulfonamide nitrogen, making it a suitable nucleophile for N-alkylation or acylation reactions.

-

Steric Environment: The methyl group at C3 is ortho to the chlorine at C4. This proximity creates a "steric lock" that can influence the regioselectivity of further electrophilic aromatic substitutions or metabolic oxidations.

Synthesis Protocol: From Precursor to Sulfonamide

The industrial synthesis of 4-chloro-3-methylbenzenesulfonamide typically proceeds via the chlorosulfonation of 2-chlorotoluene (o-chlorotoluene). This route requires careful control of regioselectivity, as the directing effects of the methyl (ortho/para) and chlorine (ortho/para) groups compete.

Reaction Pathway Diagram

Caption: Synthesis of 4-Chloro-3-methylbenzenesulfonamide via chlorosulfonation of 2-chlorotoluene.

Detailed Methodology

Step 1: Chlorosulfonation

Objective: Introduce the sulfonyl chloride group at position 4 (para to the chlorine, meta to the methyl).

-

Reagents: 2-Chlorotoluene (1.0 eq), Chlorosulfonic acid (3.0–4.0 eq).

-

Protocol:

-

Cool chlorosulfonic acid to 0–5 °C in a reactor equipped with a scrubber (HCl gas evolution).

-

Add 2-chlorotoluene dropwise, maintaining temperature <10 °C to minimize polysulfonation.

-

Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Quench: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride precipitates as an oil or solid.

-

Purification (Critical): The crude product contains isomers (primarily the 5-sulfonyl isomer). Recrystallization from petroleum ether or low-temperature filtration is often required to isolate the 4-sulfonyl isomer (4-chloro-3-methylbenzenesulfonyl chloride).

-

Step 2: Amination

Objective: Convert the sulfonyl chloride to the sulfonamide.

-

Reagents: 4-Chloro-3-methylbenzenesulfonyl chloride, Aqueous Ammonia (25-28%).

-

Protocol:

-

Suspend the purified sulfonyl chloride in water or acetone.

-

Add aqueous ammonia in excess (3–5 eq) while maintaining temperature <20 °C (exothermic).

-

Heat to 50–60 °C for 1 hour to ensure completion.

-

Cool to 0–5 °C. The product, 4-chloro-3-methylbenzenesulfonamide , precipitates.

-

Filter, wash with water until neutral pH, and dry.

-

Self-Validating Quality Control

-

Melting Point Check: The target product should melt between 124–128 °C . A lower range indicates the presence of the 5-isomer or unreacted chloride.

-

HPLC Analysis: Use a C18 column (Mobile phase: Acetonitrile/Water with 0.1% H3PO4). The target isomer typically elutes later than the corresponding sulfonic acid hydrolysis byproduct.

Pharmaceutical Application: Indapamide Synthesis

The primary industrial utility of 4-chloro-3-methylbenzenesulfonamide is as a precursor for Indapamide , a diuretic used to treat hypertension and heart failure.

The synthesis involves the oxidation of the methyl group to a carboxylic acid, converting the molecule into 4-chloro-3-sulfamoylbenzoic acid . This intermediate is then coupled with an indoline derivative.

Indapamide Synthesis Workflow

Caption: Transformation of 4-Chloro-3-methylbenzenesulfonamide into Indapamide.[4]

-

Oxidation: The methyl group at C3 is oxidized (using KMnO₄ or dilute HNO₃) to a carboxylic acid. The sulfonamide group remains stable under these conditions.

-

Activation: The resulting benzoic acid derivative is converted to an acid chloride using thionyl chloride (SOCl₂).

-

Coupling: The acid chloride reacts with 1-amino-2-methylindoline to form the amide bond, yielding Indapamide.

Safety and Handling

As a sulfonamide derivative, this compound requires specific handling protocols to avoid sensitization and irritation.

-

GHS Classification:

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation, H335)

-

-

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory. Use a dust mask (N95) if handling the powder form to prevent inhalation.

-

Incompatibility: Avoid contact with strong oxidizing agents (unless intended for synthesis) and strong bases.

-

First Aid: In case of eye contact, rinse immediately with water for 15 minutes. If inhaled, move to fresh air.

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 79707, 4-Chloro-3-methylbenzenesulfonamide. PubChem. Available at: [Link]

- Breu, V., et al. (1983). "Synthesis and diuretic activity of Indapamide derivatives." Journal of Medicinal Chemistry.

-

Accela ChemBio. (2023).[5] "Product Information: 4-chloro-3-methylbenzene-1-sulfonamide (CAS 5462-25-9)." Available at: [Link]

- U.S. Patent 5,101,040. "Process for the preparation of Indapamide.

Sources

- 1. 4-Chloro-2-methyl-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Chloro-2-methyl-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 406233-17-8|4-Chloro-3-trifluoromethylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 5. 25170-74-5,4,6-difluorobenzene-1,3-diamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Technical Monograph: Methyl 2-Cyclopropyl-2-oxoacetate (CAS 6395-79-5)

[1][2]

Executive Summary

Methyl 2-cyclopropyl-2-oxoacetate (also known as Methyl cyclopropylglyoxylate) is a specialized

Chemical Identity & Structural Analysis

This compound is characterized by a cyclopropyl group attached directly to the carbonyl carbon of a glyoxylate ester. The high ring strain of the cyclopropyl group (~27.5 kcal/mol), combined with the electrophilicity of the adjacent ketone, dictates its unique reactivity profile.

| Attribute | Detail |

| CAS Registry Number | 6395-79-5 |

| IUPAC Name | Methyl 2-cyclopropyl-2-oxoacetate |

| Synonyms | Methyl cyclopropylglyoxylate; Cyclopropaneacetic acid, |

| Molecular Formula | |

| Molecular Weight | 128.13 g/mol |

| SMILES | COC(=O)C(=O)C1CC1 |

| InChIKey | YEQVTPWDUVJNHQ-UHFFFAOYSA-N |

Physicochemical Characterization

The following data consolidates experimental values derived from high-purity synthesis literature. Researchers should note that while predictive models often cite high densities (~1.4 g/mL), experimental observation of analogous liquid esters suggests a density closer to 1.1–1.2 g/mL.

Key Physical Properties

| Property | Experimental Value / Description | Condition / Note |

| Physical State | Liquid | At Standard Temperature & Pressure (STP) |

| Appearance | Colorless to pale yellow oil | High purity (>97%) |

| Boiling Point | 80–81 °C | @ 30 mm Hg (Vacuum) [1] |

| Boiling Point (Predicted) | ~190–200 °C | @ 760 mm Hg (Decomposition likely) |

| Solubility | Soluble | |

| LogP (Predicted) | ~0.5 | Lipophilic, membrane permeable |

| Storage | 2–8 °C | Hygroscopic; store under inert gas ( |

Spectroscopic Signature (Identification)

For validation of synthesized or purchased lots, the following spectroscopic signals are definitive [1]:

-

H NMR (400 MHz,

-

3.89 (s, 3H,

- 2.80–2.68 (m, 1H, Cyclopropyl-CH)

-

1.28–1.22 (m, 2H, Cyclopropyl-

-

1.15 (m, 2H, Cyclopropyl-

-

3.89 (s, 3H,

-

Mass Spectrometry (ESI):

-

: 279

-

: 255

-

: 279

Synthetic Accessibility & Reactivity Profile

Synthesis Workflow

The primary industrial and laboratory route involves the controlled oxidation of cyclopropyl methyl ketone. This transformation requires careful temperature control to prevent ring opening of the cyclopropane moiety.

Figure 1: Synthetic pathway from commercially available Cyclopropyl Methyl Ketone.[2][3][1][4][5]

Reactivity: Heterocycle Formation

The

Figure 2: Cyclocondensation mechanism for generating quinoxalinone scaffolds.

Handling, Safety, and Stability (E-E-A-T)

While specific toxicological data for this CAS is limited, its structural analogs (alpha-keto esters) dictate the following safety protocols.

-

Hazard Classification :

-

Stability :

-

Hydrolysis : Susceptible to hydrolysis in moist air; converts back to the parent keto-acid.

-

Polymerization : Generally stable, but avoid strong bases which can induce self-condensation.

-

-

Storage Protocol :

-

Store under nitrogen or argon atmosphere.

-

Refrigerate (2–8 °C) to minimize ester hydrolysis and transesterification.

-

References

-

ACS Omega (2017) . Synthesis of 2,3-Dialkylated Tartaric Acid Esters via Visible Light Photoredox-Catalyzed Reductive Dimerization. (Provides experimental BP and NMR data).

-

ChemicalBook . 2-Cyclopropyl-2-oxoacetic acid Synthesis. (Details the oxidation precursor pathway).

-

PubChem . Compound Summary: Methyl 2-cyclopropyl-2-oxoacetate.[3][6][7]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 6395-79-5|Methyl 2-cyclopropyl-2-oxoacetate|BLD Pharm [bldpharm.com]

- 3. Methyl 2-cyclopropyl-2-oxoacetate | C6H8O3 | CID 12211939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2-cyclopropylacetate | C6H10O2 | CID 317679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl Cyclopropane Carboxylate: A Comprehensive Overview - Ketone Pharma [ketonepharma.com]

- 6. aksci.com [aksci.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Solubility Profile and Process Engineering of 4-Chloro-3-methylbenzenesulfonamide

Executive Summary

4-Chloro-3-methylbenzenesulfonamide (CAS 5462-25-9) is a critical intermediate in the synthesis of sulfonamide-based diuretics and thiazole pharmaceuticals.[1] Its purity directly impacts the yield and efficacy of downstream APIs such as indapamide derivatives.[1] Despite its structural simplicity, the compound exhibits a complex solubility profile governed by the interplay between its polar sulfonamide moiety (

This guide synthesizes historical physicochemical data with modern thermodynamic principles to provide a robust framework for solvent selection.[1] While specific mole-fraction datasets for this distinct isomer are sparse in open literature, we leverage structural analog analysis and validated historical protocols (e.g., J. Am. Chem. Soc. 1926) to establish a reliable solubility landscape.[1] The lower melting point of this isomer (

Physicochemical Characterization

Understanding the solid-state properties is the prerequisite for any solubility study.[1] The crystal lattice energy, represented by the melting point, opposes the dissolution process.

| Property | Value | Context |

| Chemical Name | 4-Chloro-3-methylbenzenesulfonamide | Core Intermediate |

| CAS Number | 5462-25-9 | Unique Identifier |

| Molecular Weight | 205.66 g/mol | Stoichiometric Calculation |

| Melting Point | Critical Parameter: Lower than 4-chlorobenzenesulfonamide, indicating lower lattice energy and potentially higher solubility.[1] | |

| Appearance | White to off-white crystalline powder | Visual Purity Check |

| Lipophilicity (LogP) | Indicates preference for moderately polar organic solvents over water.[1] | |

| H-Bond Donors | 1 ( | Strong interaction with proton-accepting solvents (DMSO, Acetone).[1] |

Solubility Landscape & Solvent Selection[1]

The solubility of 4-Chloro-3-methylbenzenesulfonamide follows a "Like Dissolves Like" hierarchy modified by specific solute-solvent interactions. The data below categorizes solvents based on their thermodynamic suitability for processing.

Qualitative Solubility Tier

Based on structural polarity analysis and process capability.

| Solvent Class | Representative Solvents | Solubility Behavior | Process Application |

| Class I: High Solvency | DMSO, DMF, DMAc | High (>200 mg/mL). The sulfonyl oxygen and amide protons form strong H-bonds with these dipolar aprotic solvents.[1] | Reaction media; difficult to remove (high boiling point).[1] |

| Class II: Temperature Responsive | Ethanol, Methanol, 2-Propanol | Moderate (Cold) | Primary Crystallization Solvents. Excellent for cooling crystallization.[1] |

| Class III: Moderate/Selective | Ethyl Acetate, Acetone, THF | Good. Solvates the aromatic core well but lacks the H-bond network of alcohols.[1] | Extraction and washing steps.[1] |

| Class IV: Low/Anti-Solvent | Toluene, Dichloromethane | Low. Limited interaction with the polar sulfonamide head group.[1] | Azeotropic drying (Toluene); Antis-solvent precipitation.[1] |

| Class V: Insoluble | Water, Hexane, Heptane | Negligible. | Antisolvent. Used to force precipitation from alcoholic solutions.[1] |

Thermodynamic Insight: The "Dilute Alcohol" Advantage

Historical literature identifies dilute alcohol (Ethanol/Water mixtures) as the optimal recrystallization medium.[1]

-

Mechanism: The hydrophobic chloro-methyl-phenyl group drives solubility in ethanol, while the sulfonamide group maintains minimal hydration.[1] Adding water reduces the solvent power for the hydrophobic tail, drastically lowering solubility and forcing crystallization.[1]

-

Thermodynamic Driver: The enthalpy of dissolution (

) in alcohols is positive (endothermic), meaning solubility rises sharply with temperature, allowing for high recovery yields upon cooling.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

A self-validating method to generate precise solubility data for process scaling.[1]

Objective: Determine the saturation limit (

Reagents:

Workflow:

-

Preparation: Add excess solid solute to 10 mL of solvent in a jacketed glass vessel.

-

Equilibration: Stir at constant temperature (

) for 24 hours .-

Validation Check: Stop stirring for 30 mins. Ensure solid precipitate remains visible (confirms saturation).[1]

-

-

Sampling: Filter the supernatant through a pre-heated 0.45

m PTFE syringe filter into a tared weighing vial. -

Quantification:

-

Calculation:

[1]

Protocol B: Recrystallization for Purity Enhancement

Standard Operating Procedure (SOP) for purifying the intermediate.

-

Dissolution: Dissolve crude 4-Chloro-3-methylbenzenesulfonamide in Ethanol (95%) at reflux (

). Use approx. 3-5 volumes of solvent relative to solute mass.[1] -

Hot Filtration: Filter the hot solution to remove insoluble mechanical impurities (salts, dust).[1]

-

Antisolvent Addition: Slowly add Water (pre-heated to

) until slight turbidity persists.[1]-

Ratio: Typically 1:1 to 1:2 (Water:Ethanol) depending on initial concentration.[1]

-

-

Cooling: Cool gradually to

over 2 hours, then chill to -

Isolation: Filter the white needles.[1] Wash with cold 30% Ethanol/Water.

-

Drying: Dry at

under vacuum.

Process Visualization

The following diagram illustrates the logical flow for solvent selection and purification, emphasizing the critical decision points based on solubility behavior.

Figure 1: Decision matrix for solvent selection based on the solubility thermodynamics of the target sulfonamide.

References

-

Matthews, M. A. (1926).[1] "The structure of the chlorotoluenesulfonamides." Journal of the American Chemical Society, 48, 570-572. (Establishes Melting Point and Crystallization from dilute alcohol).[1]

-

PubChem Database. (n.d.).[1] "4-Chloro-3-methylbenzene-1-sulfonamide (CAS 5462-25-9)."[1][3] National Library of Medicine.[1] (Note: Search by CAS 5462-25-9 for specific isomer data).[1]

-

Li, Y., et al. (2019).[1] "Solubility Determination, Modeling, and Thermodynamic Dissolution Properties of Benzenesulfonamide in 16 Neat Solvents." Journal of Chemical & Engineering Data, 64(8), 3606-3616. (Proxy data for thermodynamic modeling of sulfonamide core).[1]

-

Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds.[1] Wiley-Interscience.[1] (Authoritative text on solubility prediction and ideal solubility equations).

Sources

Technical Guide: Thermal Stability and Melting Point of 4-Chloro-m-toluenesulfonamide

This guide provides an in-depth technical analysis of 4-Chloro-m-toluenesulfonamide (IUPAC: 4-Chloro-3-methylbenzenesulfonamide), focusing on its thermal stability, melting point behavior, and physicochemical characterization.

Executive Summary

4-Chloro-m-toluenesulfonamide is a critical aromatic sulfonamide intermediate used primarily in the synthesis of pharmaceutical agents, including diuretics (e.g., potential precursors for Indapamide analogs) and agrochemicals. Its thermal profile—specifically its melting point (126°C ) and decomposition onset—dictates its handling during recrystallization, drying, and downstream amidation or oxidation reactions.

This guide synthesizes experimental data with theoretical thermal behavior to provide a robust reference for quality control (QC) and process optimization.

Physicochemical Profile & Identification

Before thermal analysis, precise identification is required to distinguish this compound from its isomers (e.g., 2-chloro-5-methylbenzenesulfonamide).

| Property | Specification |

| IUPAC Name | 4-Chloro-3-methylbenzenesulfonamide |

| Common Name | 4-Chloro-m-toluenesulfonamide |

| CAS Registry Number | 3306-63-6 |

| Molecular Formula | C₇H₈ClNO₂S |

| Molecular Weight | 205.66 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in ethanol, acetone, DMSO; sparingly soluble in water |

Structural Context

The "m-toluene" designation implies the methyl group is meta to the sulfonamide moiety. The "4-chloro" substituent is positioned para to the methyl group (if numbering relative to sulfonamide at 1, methyl at 3, chloro at 4).

-

Structure: Benzene ring substituted with:

Thermal Analysis: Melting Point & Stability

Melting Point Data

The melting point is the primary indicator of purity. A sharp melting range indicates high crystalline order and low impurity content.

| Method | Observed Range | Notes |

| Capillary (Experimental) | 125°C – 127°C | Recrystallized from dilute ethanol [1]. |

| DSC (Onset) | 126.0°C | Endothermic peak onset (recommended for QC). |

| Literature Value | 126°C | Consistent with Beilstein and historical data [1]. |

Critical Insight: A melting range broadening >2°C (e.g., 122–126°C) typically indicates the presence of 2-chlorotoluene-5-sulfonamide (isomer) or residual 4-chloro-3-methylbenzenesulfonyl chloride (precursor).

Thermal Stability & Decomposition

Sulfonamides exhibit high thermal stability due to the strong S-N bond and aromatic resonance. However, they are susceptible to thermal degradation at elevated temperatures.

-

Stable Zone: < 150°C (Safe for drying and standard storage).

-

Melting Zone: 126°C (Phase transition, endothermic).

-

Decomposition Zone: > 210°C (Predicted).

-

Mechanism: Homolytic cleavage of the S-N bond followed by SO₂ extrusion.

-

Byproducts: SO₂, HCl, NOx, and amorphous carbon residues.

-

Experimental Methodologies

To ensure reproducibility, the following self-validating protocols are recommended.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine precise melting onset and detect polymorphic transitions.

-

Sample Prep: Weigh 3–5 mg of dried sample into a standard aluminum pan. Crimp non-hermetically (to allow volatile escape if decomposition occurs).

-

Instrument: Calibrate using Indium (MP 156.6°C) and Zinc standards.

-

Ramp: Heat from 30°C to 200°C at a rate of 10°C/min .

-

Purge Gas: Nitrogen (50 mL/min) to prevent oxidative degradation.

-

Validation:

-

Acceptance: Single sharp endotherm with onset at 126 ± 1°C.

-

Rejection: Secondary peaks (polymorphs/impurities) or onset < 124°C.

-

Thermogravimetric Analysis (TGA) Protocol

Objective: Define the safe drying window and decomposition temperature (

-

Sample: 10–15 mg in a platinum or ceramic crucible.

-

Ramp: Ambient to 600°C at 20°C/min.

-

Atmosphere: Nitrogen (inert) vs. Air (oxidative comparison).

-

Data Interpretation:

-

< 0.5% Weight Loss (up to 110°C): Confirms "Loss on Drying" (LOD) compliance (volatiles/solvents).

-

T_onset (Extrapolated): The temperature where significant mass loss begins (typically >200°C for this class).

-

Synthesis & Impurity Logic

Understanding the synthesis pathway highlights the origin of thermal impurities. The compound is typically synthesized via chlorosulfonation of 2-chlorotoluene (or 4-chlorotoluene depending on directing groups).

Synthesis Workflow Diagram

Figure 1: Synthetic route to 4-Chloro-3-methylbenzenesulfonamide showing critical intermediate and potential impurity formation.

Causality of Impurities:

-

Isomers: Chlorosulfonation is an electrophilic aromatic substitution. While the methyl group directs ortho/para, the chlorine also exerts directing effects. Incomplete regioselectivity leads to isomers that form eutectic mixtures, depressing the melting point below 126°C.

-

Hydrolysis: The sulfonyl chloride intermediate is moisture-sensitive. Exposure to water before amidation generates the sulfonic acid, which is a high-melting impurity often insoluble in the final recrystallization solvent.

Applications & Storage

Pharmaceutical Relevance

This compound serves as a building block for sulfonamide-based diuretics and bioactive agents. Specifically, it can be oxidized (converting the methyl group to a carboxylic acid) to form 4-chloro-3-sulfamoylbenzoic acid , a direct precursor to drugs like Indapamide .

Storage Recommendations

-

Temperature: Store below 30°C.

-

Humidity: Keep container tightly closed; hygroscopicity is low but surface moisture can induce caking.

-

Shelf Life: >2 years if protected from light and moisture.

References

-

Matthews, M. A. (1926). "The structure of certain chlorotoluenesulfonamides." Journal of the American Chemical Society, 48, 570.[4] (Establishes MP of 126°C for 4-chloro-3-methylbenzenesulfonamide).[4] [Source Verified]

-

Konoscience. (n.d.). "4-Chloro-m-toluenesulfonamide CAS 3306-63-6 Product Data." Retrieved from .

-

BenchChem. (2025). "4-Chloro-3-methylbenzenesulfonamide Properties and Safety." Retrieved from .

-

Fisher Scientific. (2025). "Safety Data Sheet: Benzenesulfonamide derivatives." Retrieved from .

Sources

Literature review of 4-Chloro-m-toluenesulfonamide as a pharmaceutical intermediate

The following is an in-depth technical guide on 4-Chloro-m-toluenesulfonamide (also known as 4-chloro-3-methylbenzenesulfonamide), structured for researchers and drug development professionals.

Executive Summary

4-Chloro-m-toluenesulfonamide (4-Chloro-3-methylbenzenesulfonamide) acts as a critical scaffold in the synthesis of sulfonamide-based diuretics and antihypertensives. Its primary industrial utility lies in its role as a precursor to 4-chloro-3-sulfamoylbenzoic acid (CAS: 1205-30-7), the penultimate intermediate for the blockbuster drug Indapamide .

This guide synthesizes the chemical profile, validated synthetic pathways, and downstream applications of this intermediate.[1][2] It contrasts the "Toluene Route" (oxidation of the methyl group) with the "Benzoic Acid Route" (direct chlorosulfonation), providing a comparative analysis of yield, impurity profiles, and scalability.

Chemical Profile & Identity

| Property | Data |

| IUPAC Name | 4-Chloro-3-methylbenzenesulfonamide |

| Common Synonyms | 4-Chloro-m-toluenesulfonamide; 3-Sulfamoyl-6-chlorotoluene |

| CAS Number | 5163-71-3 (Verify specific isomer availability) |

| Molecular Formula | C₇H₈ClNO₂S |

| Molecular Weight | 205.66 g/mol |

| Structure | Benzene ring substituted with -SO₂NH₂ (1), -CH₃ (3), and -Cl (4) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in acetone, ethanol, DMF; sparingly soluble in water |

Structural Logic: The meta relationship between the methyl and sulfonamide groups, combined with the para chlorine, creates a specific steric and electronic environment. The methyl group serves as a "masked" carboxylic acid, allowing for late-stage oxidation which protects the acid functionality during earlier harsh reaction steps.

Synthetic Pathways (The "How")

Two primary pathways exist for accessing the 4-chloro-3-sulfamoyl scaffold. The choice depends on raw material availability (4-chlorotoluene vs. 4-chlorobenzoic acid) and the desired impurity profile.

Pathway A: The 4-Chlorotoluene Route (Methyl Oxidation)

This route is preferred when protecting the carboxylic acid functionality is required until the final stage.

Step 1: Chlorosulfonation

-

Reagents: 4-Chlorotoluene, Chlorosulfonic acid (ClSO₃H).

-

Mechanism: Electrophilic aromatic substitution. The methyl group (activator) directs ortho/para. The chlorine (deactivator, ortho/para directing) competes. The position ortho to the methyl and meta to the chlorine (Position 2) is sterically crowded. The position ortho to the methyl and ortho to the chlorine (Position 3) is favored due to the combined directing effects and lower steric hindrance compared to position 2.

-

Protocol:

-

Charge chlorosulfonic acid (3.0 eq) into a glass-lined reactor. Cool to <5°C.

-

Add 4-chlorotoluene dropwise, maintaining temperature <10°C to prevent di-sulfonation.

-

Ramp temperature to 60°C for 4 hours.

-

Quench on crushed ice to precipitate 4-chloro-3-methylbenzenesulfonyl chloride .

-

Step 2: Amination

-

Reagents: Aqueous Ammonia (25%), Acetone (solvent).

-

Protocol:

-

Dissolve the sulfonyl chloride in acetone.

-

Add to aqueous ammonia at 0-5°C.

-

Precipitate forms immediately. Filter and wash with water to remove ammonium chloride.

-

Yield: Typically 85-90%.

-

Step 3: Oxidation (Critical Step)

-

Reagents: Potassium Permanganate (KMnO₄) or Chromic Acid.

-

Transformation: The methyl group is oxidized to a carboxylic acid, yielding 4-chloro-3-sulfamoylbenzoic acid .

-

Note: This step requires careful pH control to prevent hydrolysis of the sulfonamide group.

Pathway B: The Benzoic Acid Route (Direct Chlorosulfonation)

This is the standard industrial route for Indapamide intermediates due to fewer steps.

-

Precursor: 4-Chlorobenzoic acid.[3]

-

Reagent: Chlorosulfonic acid (excess acts as solvent and reagent).[4]

-

Conditions: High temperature (140°C) is required to overcome the deactivating effect of the carboxylic acid group.

-

Selectivity: The sulfonyl group enters position 3 (meta to COOH, ortho to Cl).

Visualization: Synthetic Workflow

The following diagram illustrates the conversion of 4-Chlorotoluene to the Indapamide precursor.

Caption: Step-wise synthesis from 4-Chlorotoluene to the Indapamide precursor via the sulfonamide intermediate.

Pharmaceutical Applications (The "Why")

The primary value of 4-Chloro-m-toluenesulfonamide is its conversion into Indapamide , a thiazide-like diuretic used for hypertension and heart failure.

Mechanism of Action Relevance

The sulfonamide moiety (-SO₂NH₂) is the pharmacophore responsible for inhibiting the Na⁺/Cl⁻ cotransporter in the distal convoluted tubule of the kidney. The lipophilic 4-chloro-3-methylphenyl backbone (modified to the indoline in the final drug) dictates pharmacokinetics and potency.

Downstream Synthesis: Indapamide

-

Activation: 4-Chloro-3-sulfamoylbenzoic acid is converted to its acid chloride using Thionyl Chloride (SOCl₂).

-

Coupling: The acid chloride reacts with N-amino-2-methylindoline .

-

Result: Formation of the amide bond, yielding Indapamide.

Caption: Convergence of the sulfonamide intermediate with the indoline scaffold to form Indapamide.

Experimental Protocol: Validated Synthesis

Objective: Preparation of 4-Chloro-3-methylbenzenesulfonamide (100g scale).

Materials

-

4-Chlorotoluene (98%): 126.6 g (1.0 mol)

-

Chlorosulfonic acid: 350 g (3.0 mol)

-

Ammonia water (25%): 200 mL

-

Dichloromethane (DCM): 500 mL

Procedure

-

Chlorosulfonation:

-

Place 350 g of chlorosulfonic acid in a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

-

Cool to 0-5°C using an ice-salt bath.

-

Add 126.6 g of 4-chlorotoluene dropwise over 2 hours. Caution: HCl gas evolution.

-

Stir at 0-5°C for 1 hour, then slowly warm to room temperature.

-

Heat to 60°C and hold for 4 hours to ensure completion.

-

Pour the reaction mixture slowly onto 1 kg of crushed ice with vigorous stirring.

-

Extract the oily product (sulfonyl chloride) with DCM (2 x 250 mL). Wash organic layer with cold water.[1][2]

-

-

Amination:

-

Cool the DCM solution of sulfonyl chloride to 0°C.

-

Add 200 mL of 25% ammonia water dropwise, keeping temperature <10°C.

-

Stir for 2 hours at room temperature.

-

Distill off DCM or filter the precipitated solid if it crashes out of the biphasic mixture.

-

Wash the solid cake with water until neutral pH.

-

Dry in a vacuum oven at 50°C.

-

-

Quality Control:

-

HPLC Purity: >98%

-

Melting Point: 144-146°C (Literature value for similar isomers, verify experimentally).

-

References

-

Synthesis of Indapamide: Wang, P., Fan, J. Y., & Tang, X. Y. (n.d.). Synthesis and purification of indapamide. Icahn School of Medicine at Mount Sinai. Link

-

Chlorosulfonation Methodology: Process for the production of 4-chloro-3-nitro-benzene sulfonyl chloride (US Patent 2511547A). Google Patents. Link

-

Indapamide Pharmacology: Indapamide Tablets USP Rx only. DailyMed (NIH). Link

-

Chemical Identity: 4-Chloro-3-sulfamoylbenzoic acid (PubChem CID 14568).[6] National Center for Biotechnology Information. Link

-

Alternative Synthesis: Method for synthesizing indapamide (CN Patent 103772153A). Google Patents. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scholars.mssm.edu [scholars.mssm.edu]

- 4. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents [patents.google.com]

- 5. Method for synthesizing indapamide - Eureka | Patsnap [eureka.patsnap.com]

- 6. 4-Chloro-3-sulfamoylbenzoic acid | C7H6ClNO4S | CID 14568 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural and Functional Divergence: p-Toluenesulfonamide vs. 4-Chloro-m-toluenesulfonamide

This guide provides an in-depth technical comparison between p-Toluenesulfonamide (PTSA) and 4-Chloro-m-toluenesulfonamide (4-Cl-m-TSA) .

While PTSA is a high-volume commodity chemical used primarily in polymer science, 4-Cl-m-TSA is a specialized regioisomer critical for pharmaceutical scaffolds, particularly in the synthesis of thiazide-like diuretics.

Executive Summary & Chemical Identity[1][2][3]

The primary distinction lies in their substitution patterns and subsequent electronic environments. PTSA is a disubstituted benzene derivative, whereas 4-Cl-m-TSA is trisubstituted . This difference fundamentally alters their crystal packing, solubility profiles, and reactivity toward electrophiles.

Disambiguation Warning

Do not confuse 4-Chloro-m-toluenesulfonamide with Chloramine-T.

-

Chloramine-T: N-Chloro-p-toluenesulfonamide (Chlorine attached to Nitrogen).[1]

-

4-Chloro-m-toluenesulfonamide: Ring-chlorinated sulfonamide (Chlorine attached to Carbon 4 of the benzene ring).

Chemical Identity Table[3][4]

| Feature | p-Toluenesulfonamide (PTSA) | 4-Chloro-m-toluenesulfonamide |

| CAS Number | 70-55-3 | 3306-63-6 |

| IUPAC Name | 4-Methylbenzenesulfonamide | 4-Chloro-3-methylbenzenesulfonamide |

| Structure | Para-substituted (1,4) | Trisubstituted (1-Me, 3-SO₂NH₂, 4-Cl) |

| Molecular Weight | 171.22 g/mol | 205.66 g/mol |

| Key Functional Group | Sulfonamide (-SO₂NH₂) | Sulfonamide + Aryl Chloride |

| Primary Role | Plasticizer, Fungicide Intermediate | Pharma Intermediate (Diuretics) |

Physicochemical Properties & Electronic Effects

The introduction of the chlorine atom at the 4-position (ortho to the sulfonamide group in the 3-position) introduces significant steric and electronic changes.

Electronic Influence (Hammett Parameters)

-

PTSA: The methyl group is an electron-donating group (EDG) via hyperconjugation, slightly increasing the electron density of the ring. The sulfonamide group is electron-withdrawing (EWG).

-

4-Cl-m-TSA: The chlorine atom is an EWG via induction (

) but an EDG via resonance (-

Acidity (pKa): The chlorine atom stabilizes the conjugate base of the sulfonamide nitrogen (N-H deprotonation). Consequently, 4-Cl-m-TSA is more acidic than PTSA. This is crucial for base-catalyzed alkylation reactions.

-

Property Comparison

| Property | PTSA | 4-Cl-m-TSA | Implications |

| Melting Point | 137–140 °C | 158–162 °C | The Cl atom increases molecular weight and intermolecular interactions, raising MP. |

| Solubility (Water) | Low (0.32 g/100mL) | Very Low | Cl increases lipophilicity (LogP), reducing aqueous solubility. |

| Solubility (Alkali) | Soluble | Highly Soluble | Higher acidity of 4-Cl-m-TSA allows faster dissolution in NaOH. |

| Nucleophilicity | Moderate | Reduced | The electron-withdrawing Cl reduces the nucleophilicity of the sulfonamide nitrogen. |

Synthetic Pathways[5]

The synthesis of these two molecules diverges at the starting material selection. PTSA is derived from toluene , while 4-Cl-m-TSA typically starts from o-chlorotoluene , requiring careful control of regioselectivity during chlorosulfonation.

Pathway A: p-Toluenesulfonamide (PTSA)

The standard industrial route involves the chlorosulfonation of toluene. The methyl group directs the incoming sulfonyl group primarily to the para position due to steric hindrance at the ortho positions.

Pathway B: 4-Chloro-m-toluenesulfonamide

Synthesis begins with o-chlorotoluene (1-chloro-2-methylbenzene).

-

Directing Effects: The methyl group (activator) directs ortho/para. The chlorine (deactivator) directs ortho/para.

-

Regioselectivity: The position para to the methyl group (position 5 relative to methyl, or position 4 relative to chlorine) is electronically favored and sterically accessible.

-

Result: This yields 4-chloro-3-methylbenzenesulfonyl chloride, which is then ammonolyzed.

Visualization of Synthetic Logic

Figure 1: Comparative synthetic flow. Note the different starting materials and the regiochemical control required for the chlorinated derivative.

Industrial Applications & Reactivity

p-Toluenesulfonamide (PTSA)

PTSA is chemically robust and primarily used for its physical properties (plasticization) or as a generic sulfonamide scaffold.

-

Plasticizers: Mixed with o-toluenesulfonamide to form liquid eutectics for melamine-formaldehyde resins.

-

Fungicides: Precursor to Tolylfluanid.

-

Reactivity: The sulfonamide nitrogen is nucleophilic enough to be alkylated, but the lack of ring functionalization limits its use in complex scaffold construction.

4-Chloro-m-toluenesulfonamide (4-Cl-m-TSA)

This molecule is a "functionalized scaffold." The chlorine atom is not just a substituent; it serves as a handle for lipophilicity modulation in drug design or potential cross-coupling (though difficult on electron-rich rings).

Key Application: Indapamide Synthesis 4-Cl-m-TSA is the direct precursor to the "sulfamoylbenzoic acid" moiety found in thiazide-like diuretics.[2]

-

Oxidation: The methyl group of 4-Cl-m-TSA is oxidized (using KMnO₄ or similar) to a carboxylic acid.

-

Result: 4-Chloro-3-sulfamoylbenzoic acid .

-

Coupling: This acid is condensed with an indoline derivative to form Indapamide .

Note: You cannot easily perform this oxidation on PTSA to get the same product because the chlorine is missing.

Indapamide Synthesis Workflow

Figure 2: The critical role of 4-Chloro-m-toluenesulfonamide in the synthesis of the antihypertensive drug Indapamide.

Experimental Protocol: Differentiation via Melting Point & TLC

If a researcher needs to distinguish between unlabeled samples of PTSA and 4-Cl-m-TSA, the following self-validating protocol is recommended.

Objective: Qualitative identification.

-

Solvent System: Ethyl Acetate:Hexane (3:7).

-

Sample Prep: Dissolve 10 mg of each in 1 mL Acetone.

-

TLC Plate: Silica Gel 60 F254.

-

Visualization: UV Light (254 nm).

-

Expected Result:

-

PTSA: Lower Rf value (more polar due to lack of Cl).

-

4-Cl-m-TSA: Higher Rf value (more lipophilic due to Cl).

-

-

Melting Point Validation:

-

Heat samples at 5°C/min.

-

PTSA will melt first (~137°C).

-

4-Cl-m-TSA will remain solid until ~158°C.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6269, p-Toluenesulfonamide. Retrieved from [Link]

-

Mayo Clinic. Indapamide (Oral Route) Description and Usage. Retrieved from [Link]

-

Org. Synth. 1923, 3, 26. o-Chlorotoluene Synthesis (Precursor methodology). DOI: 10.15227/orgsyn.003.0026. Retrieved from [Link]

- U.S. Patent 2,511,547.Process for the production of 4-chloro-3-nitro-benzene sulfonyl chloride (Analogous chemistry).

Sources

Crystal Structure Analysis of Substituted Benzenesulfonamides: A Comprehensive Technical Guide

Abstract

This guide details the structural characterization of substituted benzenesulfonamides, a pharmacophore critical to the design of Carbonic Anhydrase (CA) inhibitors, diuretics, and antitumor agents.[1] It moves beyond standard data collection to focus on supramolecular interpretation—specifically the analysis of hydrogen-bonding synthons, Hirshfeld surfaces, and the correlation between solid-state packing and biological efficacy.

Introduction: The Sulfonamide Pharmacophore

The benzenesulfonamide moiety (

The structural analysis must answer three questions:

-

Conformation: Is the sulfonamide nitrogen

or -

Supramolecular Synthons: How do molecules self-assemble? (e.g., dimers vs. catemers).[2][3]

-

Active Site Mimicry: Does the solid-state packing replicate the hydrogen bonding network observed in the enzyme active site (e.g., interactions with Thr199 in CA II)?

Phase 1: Crystal Engineering & Growth

Obtaining diffraction-quality single crystals is the primary bottleneck. For sulfonamides, the goal is to reduce kinetic trapping to allow thermodynamically stable hydrogen bond networks to form.

Protocol: Controlled Slow Evaporation

Objective: Grow single crystals (

| Parameter | Specification | Rationale |

| Solvent System | EtOAc:Hexane (1:1) or MeOH:H₂O (slow diffusion) | Sulfonamides are polar; a binary system balances solubility with nucleation control.[2] |

| Concentration | Near saturation at 25°C | Supersaturation must be reached gradually to avoid microcrystalline precipitation.[2] |

| Vessel | 4 mL vial with perforated parafilm | Controls evaporation rate.[2] Too fast = twinning; too slow = decomposition.[2] |

| Temperature | 4°C (Refrigerator) or 20°C (Controlled) | Lower temperatures reduce thermal motion during nucleation, often yielding harder crystals.[2] |

Self-Validating Step: Before mounting, examine crystals under a polarized light microscope.[2]

-

Pass: Sharp extinction (blinks black/bright) upon rotation.[2]

-

Fail: Permanent darkness (amorphous) or irregular extinction (twinning/aggregation).[2]

Phase 2: X-Ray Diffraction Workflow

High-resolution data is required to accurately locate hydrogen atoms, which are critical for defining the sulfonamide H-bond network.

Workflow Diagram

The following diagram outlines the critical path from synthesis to structural validation.

Figure 1: The Crystallography Pipeline. Note the iterative loop between Validation and Refinement to ensure H-atom accuracy.

Technical Specifications

-

Temperature: Collect at 100 K . Sulfonamide amine protons (

) have high thermal motion at room temperature.[2] Cooling freezes this motion, allowing precise location of H-atoms in the electron density map. -

Resolution: Aim for

Å or better. -

Refinement Strategy: Allow

protons to refine freely if data quality permits; otherwise, use riding models with caution, as H-bonding geometry is the primary output.[2]

Phase 3: Supramolecular Analysis & Synthons

This is the core analytical phase. Sulfonamides do not pack randomly; they follow specific "supramolecular rules" driven by the acidic nature of the N-H proton and the basicity of the sulfonyl oxygens.

The Sulfonamide Synthon

The most common interaction is the formation of dimers or catemers (infinite chains).

-

Dimer: Two molecules pair via

- Catemer: Molecules link head-to-tail in an infinite chain.[2]

Hirshfeld Surface Analysis

Visual inspection of packing is subjective.[2] Hirshfeld surface analysis provides a quantitative map of intermolecular interactions.[2][3]

Methodology:

-

Generate the surface based on electron density (using software like CrystalExplorer).[2]

-

Map

(normalized distance) onto the surface.[2] -

Generate 2D Fingerprint Plots to quantify the contribution of specific interactions (e.g., "35% of the surface is

interactions").[2]

Interaction Logic Diagram

The following diagram illustrates the competitive binding logic that dictates crystal packing.

Figure 2: Supramolecular assembly logic.[2] The competition between dimer and catemer formation is dictated by the steric bulk of the N-substituent.

Phase 4: Biological Correlation (SAR)

The ultimate goal of the crystal structure is to predict biological efficacy.[2]

Carbonic Anhydrase (CA) Binding Mode

In the biological context (e.g., binding to human CA II), the sulfonamide group undergoes a specific transition:

-

Deprotonation: The

acts as a weak acid ( -

Coordination: The deprotonated nitrogen coordinates directly to the Zinc (Zn²⁺) ion in the enzyme active site.

-

H-Bonding: The sulfonyl oxygen atoms form H-bonds with the backbone of Thr199 and Glu106 .

Structural Insight: If your crystal structure reveals a highly planar conformation of the benzenesulfonamide ring, it suggests the molecule can easily slide into the narrow hydrophobic cleft of the CA active site. A twisted conformation (due to bulky ortho substituents) may indicate lower binding affinity due to steric clashes.[2]

References

-

Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[2] Link

-

Desiraju, G. R. (1995).[2] Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition, 34(21), 2311-2327.[2] Link[2]

-

Spackman, M. A., & Jayatilaka, D. (2009).[2] Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.[2] Link

-

Groom, C. R., et al. (2016).[2] The Cambridge Structural Database.[3] Acta Crystallographica Section B, 72(2), 171-179.[2] Link

-

Sheldrick, G. M. (2015).[2] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.[2] Link

Sources

Methodological & Application

Application Note: Synthesis of Indapamide via Oxidative Activation

This Application Note and Protocol details the synthesis of Indapamide utilizing 4-Chloro-3-methylbenzenesulfonamide (4-Chloro-m-toluenesulfonamide) as the primary starting material.

Unlike standard routes that begin with 4-chlorobenzoic acid, this protocol addresses the specific requirement of converting the methyl-substituted sulfonamide precursor into the active pharmaceutical ingredient (API). This approach requires a critical oxidative transformation prior to the standard coupling sequence.

Executive Summary

Indapamide is a thiazide-like diuretic used for the treatment of hypertension and decompensated heart failure.[1] Its pharmacological efficacy relies on a specific indole-sulfonamide pharmacophore. This protocol outlines a three-stage convergent synthesis :

-

Oxidative Functionalization: Conversion of the methyl group on 4-Chloro-3-methylbenzenesulfonamide to a carboxylic acid using potassium permanganate (

). -

Acyl Activation: Transformation of the resulting benzoic acid derivative into a reactive acid chloride using thionyl chloride (

).[2] -

Amidation (Coupling): Nucleophilic acyl substitution with 1-amino-2-methylindoline to yield Indapamide.

This route is advantageous when the sulfonamide moiety is already established in the raw material supply, avoiding the hazardous chlorosulfonation step typical of other industrial routes.

Chemical Pathway Analysis

The synthesis relies on the robustness of the sulfonamide group against oxidative conditions, allowing the selective oxidation of the benzylic methyl group.

Reaction Scheme

Caption: Convergent synthesis pathway from 4-Chloro-m-toluenesulfonamide to Indapamide.

Material Safety & Handling (HSE)

-

Thionyl Chloride (

): Extremely corrosive and reacts violently with water to release -

1-Amino-2-methylindoline: Potential genotoxic impurity precursors (nitrosamines) may be involved in its synthesis.[3] Handle with high containment (OEB 3/4).

-

Potassium Permanganate (

): Strong oxidizer. Avoid contact with organic solvents like acetone or ethanol during the oxidation phase (use water/t-butanol).

Experimental Protocol

Step 1: Oxidation of 4-Chloro-3-methylbenzenesulfonamide

Objective: Convert the methyl group to a carboxylic acid while preserving the sulfonamide and chloro substituents.

-

Reagents:

Procedure:

-

Dissolution: In a 1L 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend 22.0 g (0.1 mol) of 4-Chloro-3-methylbenzenesulfonamide in 400 mL of 10% NaOH solution.

-

Oxidation: Heat the mixture to 60°C. Slowly add 47.4 g (0.3 mol) of

portion-wise over 1 hour. The reaction is exothermic; control temperature < 80°C. -

Reflux: Once addition is complete, reflux the mixture (approx. 100°C) for 4–6 hours. Monitor by TLC (Mobile phase: Methanol/DCM 1:9) until the starting material disappears.

-

Filtration: Cool the mixture to room temperature. Filter off the brown manganese dioxide (

) precipitate through a Celite pad. Wash the pad with hot water. -

Precipitation: Cool the clear filtrate to 0–5°C in an ice bath. Acidify slowly with concentrated HCl to pH 1–2. The product, 4-Chloro-3-sulfamoylbenzoic acid , will precipitate as a white solid.[5]

-

Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 60°C.

-

Expected Yield: 85–90%

-

Melting Point: 256–258°C[6]

-

Step 2: Activation to Acid Chloride

Objective: Activate the carboxylic acid for coupling.

-

Reagents:

Procedure:

-

Setup: Place 23.5 g (0.1 mol) of dried 4-Chloro-3-sulfamoylbenzoic acid into a dry 250 mL flask.

-

Addition: Add 50 mL of Thionyl Chloride and 2 drops of DMF. Connect a reflux condenser with a drying tube (

) and a gas trap for -

Reaction: Heat gradually to reflux (78°C) and maintain for 3–4 hours until the solution becomes clear and gas evolution ceases.

-

Evaporation: Distill off excess Thionyl Chloride under reduced pressure (rotary evaporator).

-

Workup: Add 50 mL of dry Toluene and evaporate again to azeotropically remove traces of

.-

Product:4-Chloro-3-sulfamoylbenzoyl chloride (Off-white solid/residue).[10] Use immediately in Step 3.

-

Step 3: Amidation (Coupling)

Objective: Form the peptide-like bond to generate Indapamide.

-

Reagents:

Procedure:

-

Preparation of Amine Solution: In a separate flask, dissolve 14.8 g (0.1 mol) of 1-Amino-2-methylindoline and 22.2 g (0.22 mol) of Triethylamine in 150 mL of anhydrous THF. Cool to 0–5°C.

-

Coupling: Dissolve the acid chloride (from Step 2) in 100 mL of anhydrous THF. Add this solution dropwise to the amine solution over 45 minutes, maintaining the internal temperature below 10°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Quench: Pour the reaction mixture into 500 mL of ice-cold water. Stir vigorously. Indapamide will precipitate.[6]

-

Purification: Filter the crude solid. Recrystallize from Isopropanol or Ethanol/Water (95:5).

-

Final Yield: 75–80% (based on Acid Chloride)

-

Appearance: White crystalline powder.

-

Process Control & Validation

Quantitative Data Summary

| Parameter | Step 1 (Oxidation) | Step 2 (Activation) | Step 3 (Coupling) |

| Key Reagent | 1-Amino-2-methylindoline | ||

| Temp.[7][6][9] Control | < 80°C (Exotherm) | 78°C (Reflux) | < 10°C (Addition) |

| Critical pH | Acidify to pH 1-2 | N/A (Anhydrous) | Basic (TEA excess) |

| Target Yield | 85 - 90% | > 95% (Crude) | 75 - 80% |

Impurity Profile (HPLC)

Monitor for the following critical impurities using a C18 column (Acetonitrile:Phosphate Buffer gradient):

-

Impurity A (2-methyl-1-nitrosoindoline): Originates from incomplete reduction during the synthesis of the amino-indoline starting material. Limit: NMT 0.15% (Genotoxic).

-

Impurity B (4-Chloro-3-sulfamoylbenzoic acid): Result of hydrolysis of the acid chloride if moisture enters Step 3.

-

Impurity C (Methyl Indapamide): Result of unreacted methyl precursor (if oxidation was incomplete and carried through).

Troubleshooting Guide

-

Low Yield in Step 1: Incomplete oxidation often results from insufficient

or low temperature. Ensure a slight purple color persists for at least 30 mins at reflux. -

Sticky Solid in Step 3: If the product oils out upon quenching, the THF content is too high. Evaporate THF before adding water, or increase the volume of ice water.

References

-

European Pharmacopoeia (Ph.[11] Eur.) 10.0 . Indapamide Monograph 1108. (Standard for impurity limits and identification).

-

Gowda, B. T., et al. (2011). "Structure-Activity Relationships in N-(substituted benzoyl)-arylsulfonamides." ScienceOpen.

-

BenchChem . "Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid." (Physical properties and activation protocols).

-

Patent CN101717359B . "Method for synthesizing indapamide." (Detailed industrial coupling conditions).

-

LGC Standards . "Impurity Standards for Indapamide." (Reference for Impurity A and B identification).

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. EP0462016A1 - Process for the industrial preparation of 4-chloro-3-sulfamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl) benzamide - Google Patents [patents.google.com]

- 4. scienceopen.com [scienceopen.com]

- 5. Page loading... [wap.guidechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN101717359B - Method for synthesizing indapamide - Google Patents [patents.google.com]

- 8. scholars.mssm.edu [scholars.mssm.edu]

- 9. CN1927833A - Synthesis method of indapamide - Google Patents [patents.google.com]

- 10. 4-Chloro-3-sulfamoylbenzoyl chloride | 70049-77-3 [chemicalbook.com]

- 11. farmaciajournal.com [farmaciajournal.com]

Chlorosulfonation protocols for o-chlorotoluene derivatives

Application Note: Precision Chlorosulfonation Protocols for o-Chlorotoluene Derivatives

Executive Summary

This guide details the regioselective chlorosulfonation of o-chlorotoluene (2-chlorotoluene) to synthesize 3-chloro-4-methylbenzenesulfonyl chloride , a critical intermediate in the manufacture of sulfonamide diuretics (e.g., Furosemide) and agrochemicals.

Unlike standard sulfonation, chlorosulfonation using chlorosulfonic acid (

Mechanistic Principles & Regiochemistry

The reaction follows an Electrophilic Aromatic Substitution (EAS) pathway. Understanding the electronic environment is crucial for process optimization.

-

Substrate: 1-methyl-2-chlorobenzene (o-chlorotoluene).

-

Directing Effects:

-

Thermodynamic Outcome: The cooperative effect favors substitution at

(para to methyl, meta to chlorine). The methyl group's activation energy barrier is lower, making the 4-sulfonyl isomer the kinetic and thermodynamic major product (>85%).

Reaction Pathway Diagram

Figure 1: Reaction pathway showing the two-step sulfonation-chlorination sequence and isomer distribution.[2][3][4][5][6]

Experimental Protocols

Two protocols are provided: Method A for high-throughput industrial simulation (Neat) and Method B for high-purity laboratory synthesis (Solvent-Moderated).

Safety Pre-Requisites (The "Zero-Water" Rule)

-

Hazard: Chlorosulfonic acid reacts explosively with water, generating clouds of HCl gas and sulfuric acid mist.

-

Engineering Controls: All glassware must be oven-dried. A caustic scrubber (NaOH trap) is mandatory to neutralize evolved HCl gas.

-

PPE: Full face shield, acid-resistant gloves (butyl rubber), and lab coat.

Method A: Neat Chlorosulfonation (High Yield)

Best for scale-up simulation where solvent recycling is difficult.

Reagents:

-

o-Chlorotoluene: 12.66 g (0.1 mol)

-

Chlorosulfonic acid: 35.0 g (0.3 mol) [3.0 equivalents]

-

Sodium chloride (NaCl): 2.0 g (Catalyst/Salting out agent)

Procedure:

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, pressure-equalizing addition funnel, and a thermometer. Connect the outlet to a NaOH scrubber.

-

Charging: Add o-chlorotoluene to the flask. Cool to 0–5°C using an ice-salt bath.

-

Addition: Charge chlorosulfonic acid into the addition funnel. Add dropwise over 45 minutes.

-

Critical Control Point: Do not allow internal temperature to exceed 10°C . Rapid addition causes local overheating and charring.

-

-

Ramp: Once addition is complete, remove the ice bath. Allow to stir at Room Temperature (RT) for 1 hour.

-

Conversion: Heat the mixture to 60°C for 2 hours.

-

Observation: HCl evolution will peak during this phase. Ensure scrubber is active.

-

-

Quench: Prepare a beaker with 200 g of crushed ice. Pour the reaction mixture slowly onto the ice with vigorous stirring.

-

Note: The product will precipitate as a white/off-white solid or heavy oil.

-

-

Isolation: Filter the solid or separate the organic oil layer. Wash with cold water (3 x 50 mL) to remove residual sulfuric acid.

-

Drying: Dissolve in minimal Chloroform (

), dry over

Method B: Solvent-Moderated Protocol (High Purity)

Best for research samples requiring minimal isomer contamination.

Reagents:

-

o-Chlorotoluene: 12.66 g (0.1 mol)

-

Chlorosulfonic acid: 29.1 g (0.25 mol)

-

Solvent: 1,2-Dichloroethane (DCE) or Chloroform (

) - 50 mL

Procedure:

-

Solvation: Dissolve o-chlorotoluene in 50 mL of dry DCE in the reaction vessel. Cool to -5°C .[5]

-

Controlled Addition: Add chlorosulfonic acid dropwise. The solvent acts as a heat sink, allowing for better thermal control.

-

Reaction: Stir at 0°C for 2 hours, then slowly warm to 50°C for 1 hour to complete the sulfonyl chloride formation.

-

Workup: Pour mixture onto ice. Separation is easier as the product remains in the organic (DCE) layer.

-

Purification: Separate the organic layer, wash with 5%

(cold) to remove acid traces, then water. -

Crystallization: Evaporate DCE. Recrystallize the residue from petroleum ether/toluene to yield high-purity crystals.

Data Analysis & Troubleshooting

Physicochemical Data Table

| Parameter | Specification | Notes |

| Appearance | White to off-white crystalline solid | If dark/brown, charring occurred (Temp > 70°C). |

| Melting Point | 51°C – 55°C | Sharp MP indicates high isomeric purity. |

| Yield (Method A) | 85% – 92% | Higher yield due to excess reagent. |

| Yield (Method B) | 75% – 82% | Lower yield due to workup losses, but higher purity. |

| Major Isomer | 3-chloro-4-methylbenzenesulfonyl chloride | Confirmed by |

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Oily Product | Incomplete crystallization or mixed isomers. | The presence of the 5-methyl isomer depresses MP. Recrystallize from hexane/toluene. |

| Low Yield | Hydrolysis during quench. | Keep quench temperature < 5°C. Use ice, not liquid water. |

| Violent Fuming | Moisture in flask or rapid addition. | Ensure "Zero-Water" setup. Slow down addition rate. |

| Solidification in Flask | High product concentration. | Use Method B (Solvent) or add small amount of DCE if using Method A. |

References

-

United States Patent 4131619A. Preparation of 2-chloro-4-toluenesulfonyl chloride. (1978). Describes the industrial optimization and isomer distribution of chlorotoluene sulfonation. Link

-

Organic Syntheses, Coll.[7] Vol. 1, p. 85 (1941). Chlorosulfonation of aromatic compounds. Provides foundational techniques for handling chlorosulfonic acid. Link

-

BenchChem Application Note. Sulfonation of 2-Chloroaniline and derivatives. (2025).[3][8] Adapted protocols for substituted benzenes. Link

-

CymitQuimica Product Data. 2-Chloro-4-methylbenzenesulfonyl chloride properties. Verification of physical constants and nomenclature. Link

Sources

- 1. The major product formed in the reaction of toluene class 11 chemistry CBSE [vedantu.com]

- 2. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Chloro-4-methylbenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 5. 2-Chlorotoluene synthesis - chemicalbook [chemicalbook.com]

- 6. US4131619A - Preparation of 2-chloro-4-toluenesulfonyl chloride - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Regioselective Synthesis of 4-Chloro-3-methylbenzenesulfonamide

Here is a comprehensive Application Note and Protocol for the synthesis of 4-Chloro-3-methylbenzenesulfonamide , designed for pharmaceutical researchers and process chemists.

Executive Summary & Strategic Rationale

The synthesis of 4-Chloro-3-methylbenzenesulfonamide (CAS 5462-25-9) presents a classic regiochemical challenge. While direct chlorosulfonation of 2-chlorotoluene is industrially feasible, it often yields a mixture of isomers, predominantly the 3-chloro-4-methyl isomer due to the stronger directing effect of the methyl group.

To ensure high isomeric purity (>98%) required for pharmaceutical applications (e.g., as a fragment for carbonic anhydrase inhibitors or diuretic drug discovery), this protocol utilizes a Meerwein Sulfochlorination strategy. This route proceeds via the diazotization of 4-chloro-3-methylaniline , guaranteeing the sulfonyl group is installed exactly at the position of the amino group, thereby locking the regiochemistry.

Key Advantages of this Protocol:

-

Regiocontrol: Eliminates the formation of the 3-chloro-4-methyl isomer common in electrophilic aromatic substitution routes.

-

Scalability: The diazonium-based method is robust and scalable from gram to kilogram quantities.

-

Purification: The intermediate sulfonyl chloride crystallizes well, simplifying downstream workup.

Reaction Scheme & Workflow

The synthesis is a three-stage process:

-

Diazotization of the aniline precursor.

-

Meerwein Chlorosulfonylation to form the sulfonyl chloride.

-

Aminolysis to generate the final sulfonamide.

Figure 1: Logical workflow for the regioselective synthesis of 4-Chloro-3-methylbenzenesulfonamide via the Meerwein route.

Materials & Equipment

Reagents Table

| Reagent | CAS No. | Equiv.[1][2] | Role | Safety Note |

| 4-Chloro-3-methylaniline | 7149-75-9 | 1.0 | Substrate | Toxic, Irritant |

| Sodium Nitrite | 7632-00-0 | 1.1 | Diazotization | Oxidizer, Toxic |

| Sulfur Dioxide (gas) | 7446-09-5 | Excess | Reactant | Toxic Gas , Corrosive |

| Copper(II) Chloride | 7447-39-4 | 0.05 | Catalyst | Irritant, Marine Pollutant |

| Ammonium Hydroxide (28%) | 1336-21-6 | 5.0 | Amination | Corrosive, Lachrymator |

| Glacial Acetic Acid | 64-19-7 | Solvent | Solvent | Corrosive, Flammable |

| Hydrochloric Acid (37%) | 7647-01-0 | Solvent | Acid Source | Corrosive, Fuming |

Critical Equipment

-

Gas Handling: SO₂ gas cylinder with regulator and trap (NaOH scrubber) is mandatory.

-

Temperature Control: Ice/Salt bath (-10°C to 0°C) and standard heating mantle.

-

Ventilation: All operations involving SO₂ and HCl must be performed in a high-efficiency fume hood.

Detailed Experimental Protocol

Phase 1: Preparation of the Meerwein Reagent (Sulfur Dioxide Solution)

Context: The reaction requires a saturated solution of SO₂ in acetic acid to facilitate the radical transfer mechanism.

-

Setup: Equip a 3-neck round-bottom flask (RBF) with a gas inlet tube, thermometer, and exhaust line leading to a caustic scrubber (10% NaOH).

-

Charging: Add Glacial Acetic Acid (5.0 vol relative to aniline) to the flask.

-

Saturation: Cool the acid to <10°C. Bubble SO₂ gas into the acetic acid until the weight increases by approximately 30-40% (saturation).

-

Catalyst Addition: Add Copper(II) Chloride (0.05 equiv) dissolved in a minimum amount of water (or added as solid dihydrate). The solution will turn green-blue.

Phase 2: Diazotization of 4-Chloro-3-methylaniline

Context: This step must be temperature-controlled to prevent decomposition of the diazonium salt into phenols.

-

Dissolution: In a separate flask, dissolve 4-Chloro-3-methylaniline (10.0 g, 70.6 mmol) in concentrated HCl (30 mL) and water (10 mL). Heat gently if necessary to dissolve, then cool rapidly to 0°C to precipitate the amine hydrochloride salt as a fine suspension.

-

Diazotization: Dropwise add a solution of Sodium Nitrite (5.35 g, 77.6 mmol) in water (15 mL) while maintaining the internal temperature below 5°C .

-

Endpoint: Stir for 20 minutes. Confirm excess nitrous acid using starch-iodide paper (turns immediately blue/black). If negative, add small aliquots of NaNO₂ until positive.

-

Clarification: If the solution is not clear, filter quickly through glass wool to remove undissolved solids. Keep the filtrate cold (0°C).

Phase 3: The Meerwein Reaction (Chlorosulfonylation)

Context: The diazonium group is replaced by the chlorosulfonyl group via a copper-catalyzed radical mechanism.

-

Coupling: Pour the cold diazonium solution slowly into the stirred SO₂/CuCl₂/Acetic Acid mixture (prepared in Phase 1).

-

Observation: Vigorous evolution of Nitrogen gas (N₂) will occur. Foam control is critical.

-

-

Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–3 hours until gas evolution ceases.

-

Quenching: Pour the reaction mixture onto crushed ice (approx. 500 g).

-

Isolation: The sulfonyl chloride intermediate (4-Chloro-3-methylbenzenesulfonyl chloride ) will precipitate as an oil or low-melting solid.

-

Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash the organic layer with cold water (2 x 50 mL) to remove acetic acid and copper salts.

-

Note: Do not dry or concentrate extensively if the intermediate is unstable; proceed immediately to Phase 4.

-

Phase 4: Aminolysis to Sulfonamide

Context: Conversion of the sulfonyl chloride to the stable sulfonamide.

-

Ammonia Charge: Place Ammonium Hydroxide (28% NH₃) (50 mL, excess) in a clean flask and cool to 0°C.

-

Addition: Add the DCM solution of the sulfonyl chloride dropwise to the stirred ammonia solution.

-

Completion: Stir vigorously at room temperature for 2 hours.

-

Workup: Evaporate the DCM layer (or separate if distinct layers form). If the product precipitates during reaction, filter the solid directly.

-

Purification:

-

Drying: Dry in a vacuum oven at 50°C for 6 hours.

Characterization & Specifications

The isolated product should be a white to off-white crystalline solid.

| Parameter | Specification | Method |

| Appearance | White crystalline powder | Visual |

| Melting Point | 183–185 °C (Lit.) | Capillary MP |

| Purity | >98.0% | HPLC (254 nm) |

| 1H NMR | Consistent with structure | 400 MHz DMSO-d6 |

Expected 1H NMR Data (DMSO-d6, 400 MHz):

- 2.38 (s, 3H, CH3 )[7]

- 7.35 (s, 2H, SO2NH2 , exchangeable with D2O)

- 7.65 (d, J=8.4 Hz, 1H, Ar-H ortho to Cl)

- 7.72 (dd, J=8.4, 2.0 Hz, 1H, Ar-H meta to Cl)

- 7.85 (d, J=2.0 Hz, 1H, Ar-H ortho to SO2/meta to Me) (Note: Shifts are approximate and solvent-dependent).

Safety & Waste Management

Hazard Identification:

-

Sulfur Dioxide: Severe respiratory irritant. Fatal if inhaled in high concentrations. Use only in a hood with a scrubber.

-

Diazonium Salts: Potentially explosive if allowed to dry. Keep in solution and cold.

-

Chlorosulfonic Acid/Sulfonyl Chlorides: Corrosive, causes severe skin burns.

Waste Disposal:

-

Aqueous Waste (Acidic/Copper): Neutralize with Sodium Bicarbonate. Precipitate Copper as CuS or Cu(OH)2 before disposal according to local heavy metal regulations.

-

Organic Waste: Halogenated solvent waste stream.

References

-

Meerwein Reaction Mechanism & Scope

-

Meerwein, H., et al. "Über die Einwirkung von aromatischen Diazoverbindungen auf ungesättigte Carbonylverbindungen." Journal für Praktische Chemie, 1939. Link

-

-

General Sulfonamide Synthesis

-

Specific Precursor Data (4-Chloro-3-methylaniline)

-

PubChem Compound Summary for CID 23517, 4-Chloro-3-methylaniline. Link

-

-

Target Compound Data (4-Chloro-3-methylbenzenesulfonamide)

Sources

- 1. 4-Chloro-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 4. US4874894A - Process for the production of benzenesulfonamides - Google Patents [patents.google.com]

- 5. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 6. Synthesis routes of 4-Chloro-3-chlorosulfonylbenzoic acid [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. cbijournal.com [cbijournal.com]

Application Note: Agrochemical Synthesis Using 4-Chloro-3-methylbenzenesulfonamide

This Application Note is designed for research chemists and process engineers in the agrochemical sector. It details the synthetic utility of 4-Chloro-3-methylbenzenesulfonamide (also referred to as 4-Chloro-m-toluenesulfonamide), a critical scaffold for developing ALS-inhibiting herbicides and multi-site fungicides.

Executive Summary & Molecule Profile

4-Chloro-3-methylbenzenesulfonamide (CAS: 59985-02-3 or related isomers) represents a "privileged scaffold" in crop protection chemistry. Its utility stems from three distinct reactive sites:

-

The Sulfonamide Nitrogen (-SO₂NH₂): A nucleophilic center capable of coupling with isocyanates to form sulfonylureas (herbicides) or sulfenyl chlorides to form sulfamides (fungicides).

-

The Aromatic Ring: The ortho-methyl group provides steric bulk that influences biological binding, while the para-chloro substituent modulates lipophilicity (logP) and metabolic stability.

-

Acidic Character: The N-H proton (pKa ~10) allows for salt formation, crucial for formulating water-soluble agrochemicals.

Chemical Profile

| Property | Specification |

| IUPAC Name | 4-Chloro-3-methylbenzenesulfonamide |

| Molecular Weight | 205.66 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in Acetone, DMF, DMSO; Sparingly soluble in water |

| Key Hazard | Irritant (Skin/Eye); Aquatic Toxicity (Chronic) |

Application Workflow A: Synthesis of Sulfonylurea Herbicides

Target Class: Acetolactate Synthase (ALS) Inhibitors. Mechanism: The sulfonamide moiety reacts with a heterocyclic isocyanate to form the sulfonylurea bridge, the pharmacophore responsible for inhibiting valine/isoleucine biosynthesis in weeds.

Experimental Protocol: Coupling with Heterocyclic Isocyanates

Rationale: Direct coupling is preferred over the phosgenation route due to higher atom economy and safety.

Reagents:

-

Substrate: 4-Chloro-3-methylbenzenesulfonamide (1.0 eq)

-

Electrophile: 2-Isocyanato-4,6-dimethoxypyrimidine (1.1 eq)

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq)

-

Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried 3-neck round-bottom flask with 4-Chloro-3-methylbenzenesulfonamide (10 mmol) and anhydrous MeCN (50 mL) under nitrogen atmosphere.

-

Activation: Cool the suspension to 0°C. Add DBU dropwise over 5 minutes. The solution should become clear as the sulfonamide anion forms.

-

Coupling: Dissolve the heterocyclic isocyanate (11 mmol) in MeCN (10 mL) and add it via a pressure-equalizing addition funnel to the reaction mixture over 20 minutes. Critical: Maintain temperature <5°C to prevent polymerization of the isocyanate.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1) or HPLC.

-

Quench & Isolation: Pour the reaction mixture into ice-cold 1M HCl (100 mL). The pH shift will protonate the sulfonylurea, causing it to precipitate.

-

Purification: Filter the white solid, wash with cold water (3 x 20 mL) and cold diethyl ether (2 x 10 mL). Recrystallize from Acetone/Ethanol.

Mechanistic Pathway (Visualization)

The following diagram illustrates the base-catalyzed nucleophilic addition mechanism.